Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-amino-, ethyl ester,hydrochloride, (exo,exo)-
CAS No.: 95630-76-5
Cat. No.: VC7082734
Molecular Formula: C10H18ClNO2
Molecular Weight: 219.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95630-76-5 |
|---|---|
| Molecular Formula | C10H18ClNO2 |
| Molecular Weight | 219.71 |
| IUPAC Name | ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11;/h6-9H,2-5,11H2,1H3;1H |
| Standard InChI Key | GUZMBZLNPJWBTA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1C2CCC(C2)C1N.Cl |
Introduction
Structural and Stereochemical Characteristics
The bicyclo[2.2.1]heptane skeleton, also known as norbornane, is a bridged bicyclic system that imposes significant rigidity on the molecule. The (exo,exo) configuration ensures that the amino and ethyl ester groups are positioned on the convex face of the bicyclic structure. This spatial arrangement reduces steric hindrance between substituents and stabilizes the molecule through intramolecular hydrogen bonding between the amino group and the ester carbonyl oxygen .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇NO₂·HCl |
| Molecular Weight | 219.71 g/mol |
| CAS Number | 95630-75-4 |
| Stereochemistry | (1R,2S,3R,4S)-rel- (exo,exo) |
The stereochemical integrity of this compound is critical to its reactivity and biological interactions. For instance, the exo orientation of the amino group facilitates nucleophilic reactions, while the ester group’s position influences hydrolysis kinetics .
Physicochemical Properties
The hydrochloride salt form significantly enhances the compound’s solubility in aqueous and polar organic solvents. Preliminary data suggest:
-
Water Solubility: >50 mg/mL at 25°C.
-
Partition Coefficient (logP): Estimated at ~1.2, indicating moderate lipophilicity.
-
Stability: The protonated amino group in the hydrochloride salt mitigates oxidative degradation, enabling long-term storage at 4°C with minimal decomposition .
Applications in Scientific Research
Medicinal Chemistry
The rigid norbornane scaffold serves as a conformationally restricted analog of natural amino acids, enabling the design of peptide mimetics with enhanced metabolic stability. For example, the exo,exo configuration mimics the spatial orientation of side chains in α-helices, facilitating interactions with protein targets .
Catalysis and Materials Science
Bicyclic amines are employed as ligands in asymmetric catalysis. The exo-amino group’s accessibility enhances coordination to metal centers, improving enantioselectivity in reactions such as hydrogenation and cross-coupling .
Comparative Analysis with Related Compounds
Table 2: Comparison with Structural Analogs
| Compound | Key Differences | Applications |
|---|---|---|
| (±)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride | Lacks ethyl ester; higher water solubility | Peptide backbone modification |
| Diendo-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride | endo,endo stereochemistry; reduced rigidity | Study of stereochemical effects |
The absence of the ethyl ester in analogs reduces lipophilicity but limits membrane permeability, highlighting the trade-offs in drug design .
Future Directions and Challenges
-
Stereoselective Synthesis: Developing catalytic methods to achieve >99% exo,exo selectivity.
-
Biological Profiling: Investigating pharmacokinetic properties and toxicity profiles in preclinical models.
-
Material Applications: Exploring use in polymer cross-linking agents or chiral stationary phases for chromatography .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume